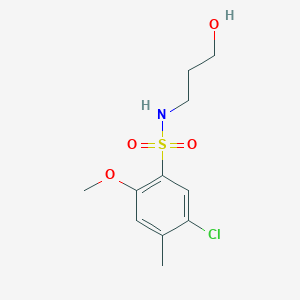
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Aplicaciones Científicas De Investigación
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been studied extensively in preclinical models for its potential therapeutic applications. One of the main areas of research has been in pain management. TRPV1 channels are involved in the perception of pain, and blocking these channels with this compound has been shown to reduce pain in animal models. This compound has also been studied for its potential anti-inflammatory effects, as TRPV1 channels are involved in the inflammatory response.
Mecanismo De Acción
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether acts as a selective antagonist of the TRPV1 channel. This channel is involved in the perception of pain and inflammation, and blocking it with this compound can reduce these sensations. This compound binds to a specific site on the channel, preventing it from opening and allowing ions to pass through. This results in a decrease in the activity of the channel and a reduction in pain and inflammation.
Biochemical and Physiological Effects
In addition to its effects on pain and inflammation, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce the release of glutamate, a neurotransmitter involved in pain perception, in the spinal cord. This compound has also been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether in lab experiments is its selectivity for the TRPV1 channel. This allows researchers to specifically target this channel without affecting other ion channels or receptors. However, one limitation of using this compound is its relatively low potency. This means that higher concentrations of this compound may be required to achieve the desired effect, which can increase the risk of off-target effects.
Direcciones Futuras
There are several potential future directions for research on 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether. One area of interest is in the development of more potent TRPV1 antagonists. This could improve the efficacy of these compounds and reduce the risk of off-target effects. Another area of interest is in the development of novel pain management strategies that target TRPV1 channels. Finally, this compound could be studied further for its potential anti-inflammatory effects, as this could have implications for the treatment of a wide range of inflammatory conditions.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic applications in pain management and inflammation. Its selectivity for the TRPV1 channel makes it a valuable tool for researchers studying this channel, and its effects on glutamate release and nociceptor activity suggest that it may have additional biochemical and physiological effects. While there are limitations to using this compound in lab experiments, its potential future directions make it an exciting area of research.
Métodos De Síntesis
The synthesis of 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether involves several steps. First, 5-methyl-2-nitrobenzenesulfonamide is reacted with piperidine to form the corresponding sulfonamide. This is then reduced with lithium aluminum hydride to yield the amine. Finally, the amine is reacted with 1-bromo-5-chloropentane to form this compound. The overall yield of this synthesis is approximately 30%.
Propiedades
Fórmula molecular |
C17H27NO3S |
|---|---|
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
1-(4-methyl-2-pentoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-3-4-8-13-21-16-14-15(2)9-10-17(16)22(19,20)18-11-6-5-7-12-18/h9-10,14H,3-8,11-13H2,1-2H3 |
Clave InChI |
BQTJVDWNZCFQDQ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)






![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)